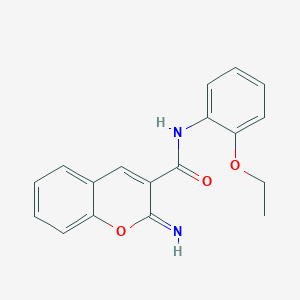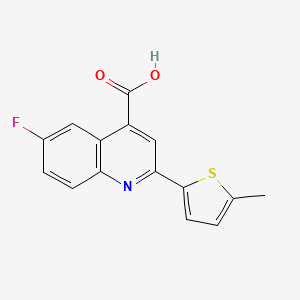![molecular formula C17H16F4N2O4S2 B4268384 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B4268384.png)
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane
説明
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane, also known as DBD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of diazepanes, which are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. DBD has been extensively studied for its potential use as a molecular tool in various scientific applications, including drug discovery, protein engineering, and bioimaging.
作用機序
The mechanism of action of 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane is not fully understood. However, it is believed that 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane works by binding to specific amino acid residues in proteins. This binding can lead to changes in the conformation of the protein, which can affect its activity.
Biochemical and Physiological Effects
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane has been shown to have minimal biochemical and physiological effects. This is because 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane is a small molecule that does not interact significantly with biological systems. However, it is important to note that the effects of 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane on biological systems have not been extensively studied, and more research is needed in this area.
実験室実験の利点と制限
One of the main advantages of using 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane in lab experiments is its ability to selectively bind to specific amino acid residues in proteins. This allows researchers to introduce new functionalities into proteins or to modify their activity. 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane is also relatively easy to synthesize and can be attached to a variety of molecules.
One of the limitations of using 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane in lab experiments is its relatively low binding affinity for proteins. This can make it difficult to use 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane as a screening tool for drug discovery. Additionally, the effects of 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane on biological systems have not been extensively studied, and more research is needed in this area.
将来の方向性
There are several future directions for research involving 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane. One area of research is the development of new screening methods for drug discovery using 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane. Researchers are also exploring the use of 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane in protein engineering to create new protein-based materials or modify the activity of enzymes for various applications. Additionally, 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane is being investigated as a potential bioimaging agent for visualizing specific molecules or structures in cells and tissues.
科学的研究の応用
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane has been used in various scientific applications due to its unique properties. One of the most significant applications of 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane is in drug discovery. 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane can be used as a molecular tool to screen large libraries of compounds for potential drug candidates. This is done by attaching 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane to a protein target and then screening a library of compounds for their ability to bind to the target.
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane has also been used in protein engineering. By attaching 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane to specific amino acid residues in a protein, researchers can introduce new functionalities into the protein. This can be used to create new protein-based materials or to modify the activity of enzymes for various applications.
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane has also been used in bioimaging. By attaching 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane to fluorescent dyes, researchers can create probes that can be used to visualize specific molecules or structures in cells and tissues.
特性
IUPAC Name |
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N2O4S2/c18-14-4-2-12(10-16(14)20)28(24,25)22-6-1-7-23(9-8-22)29(26,27)13-3-5-15(19)17(21)11-13/h2-5,10-11H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHLYLKSKICPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-2-[(2,5-dimethyl-3-furoyl)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B4268309.png)



![ethyl 2-[(2,5-dimethyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4268336.png)
![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268360.png)
![methyl 5-ethyl-2-({[(1-phenylpropyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268364.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4268374.png)
![4-[(3,4-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4268380.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4268399.png)
![methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268407.png)

![methyl 5-methyl-2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268416.png)
![3-cyclopropyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268421.png)